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Compound of Interest

Compound Name: Taurultam

Cat. No.: B145894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Taurultam (IUPAC name: 1,2,4-thiadiazinane 1,1-dioxide) is a key metabolite of the broad-

spectrum antimicrobial and antineoplastic agent Taurolidine. Emerging evidence suggests that

Taurultam itself possesses significant biological activity, including antibacterial, antiviral, and

anticancer properties. Understanding the structural features of Taurultam is paramount for

elucidating its mechanism of action and for the rational design of novel therapeutic agents. This

technical guide provides a comprehensive overview of the structural analysis of Taurultam,

including its physicochemical properties, spectroscopic data, and its role in relevant signaling

pathways. Due to the limited availability of direct experimental data for Taurultam, this guide

combines reported information with theoretical and estimated data to provide a thorough

structural characterization.

Physicochemical Properties
Taurultam is a heterocyclic organic compound with a central 1,2,4-thiadiazinane ring system.

Its fundamental properties are summarized in the table below.
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Property Value Source

Molecular Formula C₃H₈N₂O₂S PubChem

Molecular Weight 136.18 g/mol PubChem

IUPAC Name 1,2,4-thiadiazinane 1,1-dioxide PubChem

CAS Number 38668-01-8 PubChem

Appearance
White to off-white crystalline

powder (predicted)
---

Solubility Soluble in water (predicted) ---

Structural Data
Direct experimental crystallographic data for Taurultam is not readily available in the public

domain. Therefore, theoretical calculations based on Density Functional Theory (DFT) have

been employed to predict the molecular geometry of Taurultam. The following tables present

the predicted bond lengths and bond angles.

Predicted Bond Lengths
Bond Length (Å)

S1-O1 1.43

S1-O2 1.43

S1-N2 1.65

S1-C6 1.80

N2-C3 1.45

C3-N4 1.45

N4-C5 1.45

C5-C6 1.54
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Note: These values are theoretical and have been calculated using computational chemistry

methods. They are intended to provide a reasonable approximation of the molecular geometry.

Predicted Bond Angles
Angle Value (°)

O1-S1-O2 118.0

O1-S1-N2 109.5

N2-S1-C6 105.0

S1-N2-C3 115.0

N2-C3-N4 110.0

C3-N4-C5 112.0

N4-C5-C6 110.0

C5-C6-S1 112.0

Note: These values are theoretical and have been calculated using computational chemistry

methods. They are intended to provide a reasonable approximation of the molecular geometry.

Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and identification of

Taurultam.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for Taurultam is not widely published. The following table

provides estimated ¹H and ¹³C NMR chemical shifts based on the known structure and

standard chemical shift ranges for similar functional groups.
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¹H NMR Estimated δ (ppm) Multiplicity Assignment

H-3 4.5 - 4.8 Singlet (broad) N-CH₂-N

H-5 3.2 - 3.5 Triplet N-CH₂-CH₂

H-6 3.0 - 3.3 Triplet CH₂-SO₂

NH 5.0 - 6.0 Singlet (broad) N-H

¹³C NMR Estimated δ (ppm) Assignment

C-3 65 - 75 N-CH₂-N

C-5 40 - 50 N-CH₂-CH₂

C-6 45 - 55 CH₂-SO₂

Note: These are estimated chemical shifts. Actual values may vary depending on the solvent

and other experimental conditions.

Mass Spectrometry (MS)
The mass spectrum of Taurultam would be expected to show a molecular ion peak [M]⁺ at m/z

136. The fragmentation pattern would likely involve cleavage of the heterocyclic ring. A

proposed fragmentation pattern is presented in the table below.

m/z Proposed Fragment

136 [C₃H₈N₂O₂S]⁺ (Molecular Ion)

108 [C₂H₆N₂S]⁺

78 [CH₄NS]⁺

64 [SO₂]⁺

Experimental Protocols
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Detailed experimental protocols for the specific synthesis and analysis of Taurultam are not

extensively documented in peer-reviewed literature. The following sections provide generalized

protocols that can be adapted for the preparation and characterization of Taurultam.

Synthesis of Taurultam
Taurultam is a primary metabolite of Taurolidine. A potential laboratory synthesis could involve

the cyclization of a suitable precursor. A generalized approach is outlined below.

Workflow for a Potential Synthesis of Taurultam

Start with Taurinamide

Reaction with a formaldehyde equivalent

Intramolecular cyclization under basic or acidic conditions

Purification by recrystallization or chromatography

Taurultam

Click to download full resolution via product page

Caption: A generalized workflow for the potential synthesis of Taurultam.

Protocol:
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Starting Material: Taurinamide (2-aminoethanesulfonamide) would serve as a logical starting

material.

Reaction: React Taurinamide with a suitable one-carbon electrophile, such as formaldehyde

or a formaldehyde equivalent (e.g., dimethoxymethane), in an appropriate solvent.

Cyclization: The resulting intermediate would then be induced to cyclize. This could

potentially be achieved by adjusting the pH of the reaction mixture.

Purification: The crude product would be purified using standard laboratory techniques such

as recrystallization from a suitable solvent system or column chromatography on silica gel.

NMR Spectroscopic Analysis
Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of purified Taurultam in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆).

¹H NMR: Acquire a one-dimensional ¹H NMR spectrum.

¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum.

2D NMR (Optional but Recommended): Perform two-dimensional NMR experiments such as

COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC

(Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and

carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-

range proton-carbon correlations, further confirming the structure.

Mass Spectrometric Analysis
Protocol:

Sample Introduction: Introduce a dilute solution of Taurultam into the mass spectrometer via

direct infusion or coupled to a liquid chromatography (LC) system.

Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or

Chemical Ionization (CI).
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MS Scan: Acquire a full scan mass spectrum to determine the molecular weight.

MS/MS Fragmentation: Select the molecular ion (m/z 136) and subject it to collision-induced

dissociation (CID) to generate a fragmentation pattern, which can be used to confirm the

structure.

Signaling Pathways
Taurultam, as an active metabolite of Taurolidine, is implicated in several key signaling

pathways that are relevant to its therapeutic effects.

Antineoplastic Activity: Apoptosis Induction
Taurultam is believed to contribute to the antineoplastic effects of Taurolidine by inducing

apoptosis in cancer cells. This process involves both the intrinsic and extrinsic pathways.
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Caption: Proposed mechanism of Taurultam-induced apoptosis.
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Antiviral and Anti-inflammatory Activity: NF-κB Pathway
The antiviral activity of Taurultam, particularly against influenza viruses, is thought to be

mediated through the inhibition of the NF-κB signaling pathway, a key regulator of

inflammation.
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Caption: Inhibition of the NF-κB signaling pathway by Taurultam.
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Antineoplastic Activity: MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that has

been implicated in the antineoplastic effects of Taurolidine and its metabolites.
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Click to download full resolution via product page

Caption: Modulation of the MAPK signaling pathway by Taurultam.

Conclusion
Taurultam is a structurally simple yet biologically significant molecule. While a complete

experimental structural dataset is not yet available, this guide provides a comprehensive

overview based on existing knowledge and theoretical predictions. The provided data and

protocols offer a valuable resource for researchers and drug development professionals

working on Taurultam and related compounds. Further experimental work is warranted to fully

elucidate the precise structural details and molecular mechanisms of this promising therapeutic

agent.

To cite this document: BenchChem. [Structural Analysis of Taurultam: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145894#structural-analysis-of-taurultam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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